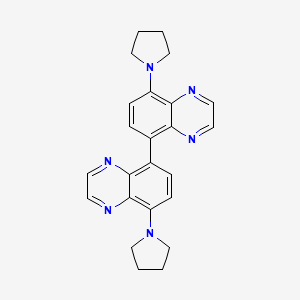
8,8'-Di(pyrrolidin-1-yl)-5,5'-biquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8,8’-Di(pyrrolidin-1-yl)-5,5’-biquinoxaline is a complex organic compound that belongs to the class of biquinoxalines These compounds are characterized by the presence of two quinoxaline rings connected by a single bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8,8’-Di(pyrrolidin-1-yl)-5,5’-biquinoxaline typically involves the following steps:
Formation of Quinoxaline Rings: The quinoxaline rings can be synthesized through the condensation of o-phenylenediamine with a diketone such as glyoxal.
Coupling of Quinoxaline Rings: The two quinoxaline rings are then coupled using a suitable coupling agent under controlled conditions.
Introduction of Pyrrolidine Groups: The pyrrolidine groups are introduced through nucleophilic substitution reactions, where pyrrolidine reacts with the quinoxaline rings.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
8,8’-Di(pyrrolidin-1-yl)-5,5’-biquinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the quinoxaline rings or the pyrrolidine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Pyrrolidine in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinoxaline N-oxides, while reduction could yield partially or fully reduced quinoxaline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a ligand in coordination chemistry and catalysis.
Biology: Potential use in studying biological processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Used in the development of advanced materials, such as organic semiconductors or dyes.
Wirkmechanismus
The mechanism of action of 8,8’-Di(pyrrolidin-1-yl)-5,5’-biquinoxaline would depend on its specific application. For example, in a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine groups could enhance the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8,8’-Di(pyrrolidin-1-yl)-5,5’-biquinoline: Similar structure but with quinoline rings instead of quinoxaline.
8,8’-Di(morpholin-1-yl)-5,5’-biquinoxaline: Similar structure but with morpholine groups instead of pyrrolidine.
5,5’-Biquinoxaline: Lacks the pyrrolidine groups, providing a simpler structure for comparison.
Uniqueness
8,8’-Di(pyrrolidin-1-yl)-5,5’-biquinoxaline is unique due to the presence of both quinoxaline rings and pyrrolidine groups, which can influence its chemical reactivity and potential applications. The combination of these structural features may provide enhanced properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
667414-56-4 |
|---|---|
Molekularformel |
C24H24N6 |
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
5-pyrrolidin-1-yl-8-(8-pyrrolidin-1-ylquinoxalin-5-yl)quinoxaline |
InChI |
InChI=1S/C24H24N6/c1-2-14-29(13-1)19-7-5-17(21-23(19)27-11-9-25-21)18-6-8-20(30-15-3-4-16-30)24-22(18)26-10-12-28-24/h5-12H,1-4,13-16H2 |
InChI-Schlüssel |
CAQBFANCMYQVHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=C3C(=C(C=C2)C4=C5C(=C(C=C4)N6CCCC6)N=CC=N5)N=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1S)-1-Hydroxyethyl]benzene-1,3-diol](/img/structure/B12531717.png)
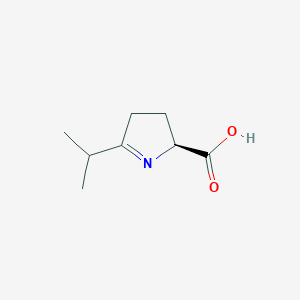
![methyl 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12531724.png)
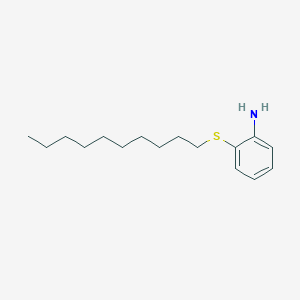
![5-Ethenyl-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B12531728.png)
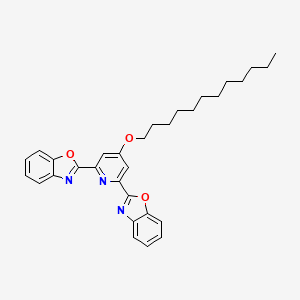
![2-[3-(4-methylphenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12531746.png)
![Butanoic acid, 2,3-dihydroxy-4-[(nitrophenyl)amino]-4-oxo-](/img/structure/B12531750.png)
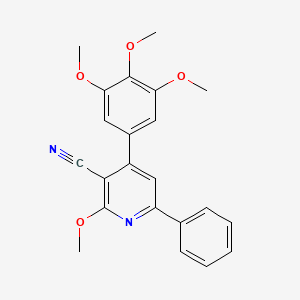

![2-[(2-Methyl-1H-imidazol-4-yl)sulfanyl]acetamide](/img/structure/B12531769.png)
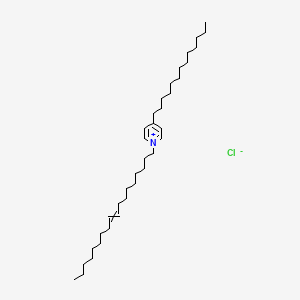
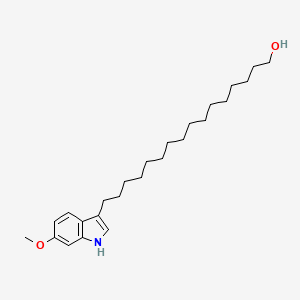
![4-{3-[3-(2,4,5-Trichlorophenoxy)propoxy]propoxy}benzaldehyde](/img/structure/B12531788.png)
